

# Ethyl 3-Methyl-2-butenoate-d6 structure and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Ethyl 3-Methyl-2-butenoate-d6**

Cat. No.: **B017977**

[Get Quote](#)

## An In-depth Technical Guide to **Ethyl 3-Methyl-2-butenoate-d6**

This technical guide provides an overview of the chemical structure and molecular weight of **Ethyl 3-Methyl-2-butenoate-d6**, a deuterated isotopologue of ethyl 3-methyl-2-butenoate. This compound is valuable in various research applications, including metabolic studies, analytical chemistry, and as an internal standard in mass spectrometry-based assays.

## Chemical Properties and Data

**Ethyl 3-Methyl-2-butenoate-d6** is a stable, labeled version of the naturally occurring ester. The incorporation of six deuterium atoms into the molecule increases its molecular weight, allowing for its differentiation from the unlabeled compound in analytical experiments.

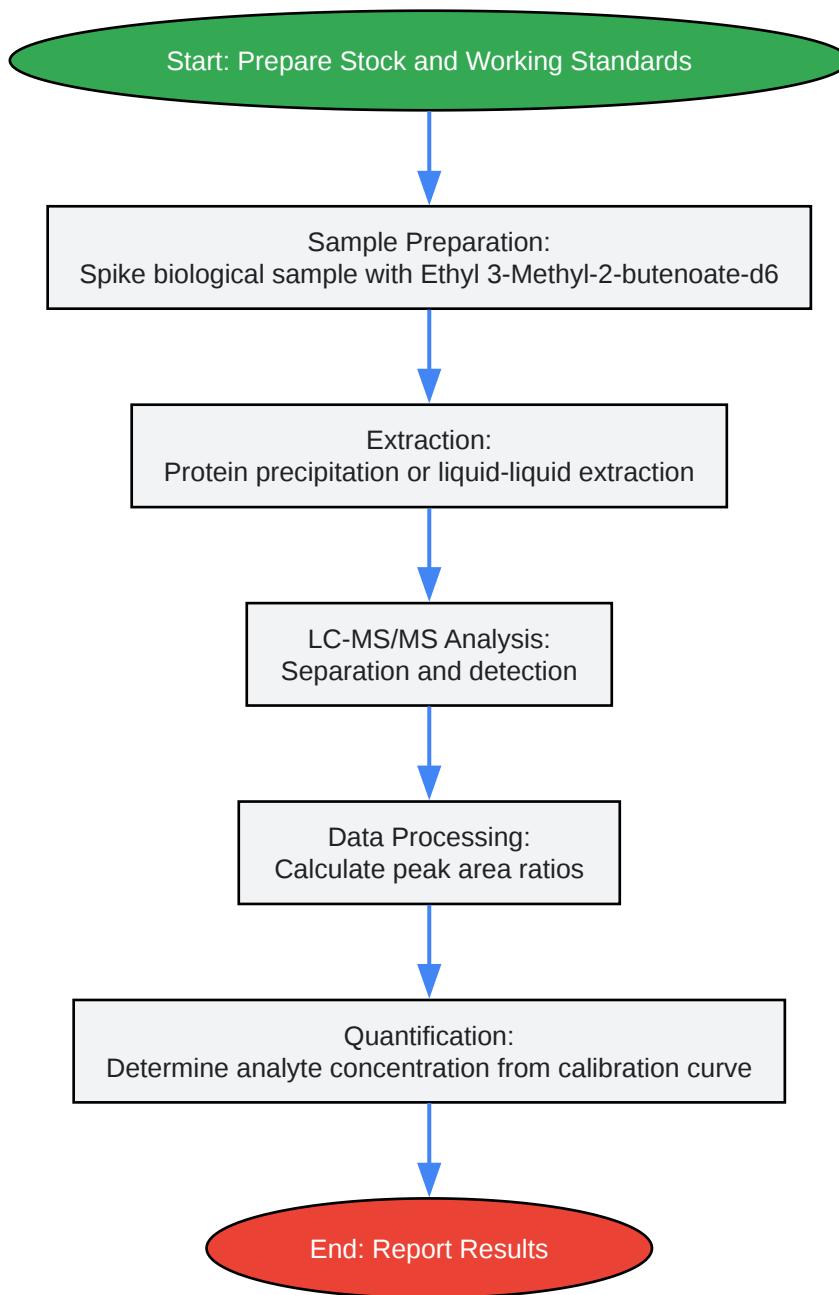
## Quantitative Data Summary

The key quantitative data for **Ethyl 3-Methyl-2-butenoate-d6** are summarized in the table below.

| Property          | Value                                                                                                                   |
|-------------------|-------------------------------------------------------------------------------------------------------------------------|
| Molecular Formula | C <sub>7</sub> H <sub>6</sub> D <sub>6</sub> O <sub>2</sub> <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Weight  | 134.21 g/mol <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>                                                |
| CAS Number        | 53439-15-9 <a href="#">[1]</a> <a href="#">[2]</a>                                                                      |

## Chemical Structure

The chemical structure of Ethyl 3-Methyl-2-butenoate consists of a butenoate backbone with a methyl group at the third position and an ethyl ester group. In the deuterated form (-d6), six hydrogen atoms are replaced by deuterium atoms. While the exact positions of the deuterium atoms can vary depending on the synthesis, a common labeling pattern involves the methyl groups.


Caption: A 2D representation of the chemical structure of Ethyl 3-Methyl-2-butenoate.

## Experimental Protocols

Detailed experimental protocols for the use of **Ethyl 3-Methyl-2-butenoate-d6** would be specific to the application. For instance, in a pharmacokinetic study, a typical workflow would involve:

- Standard Preparation: A stock solution of **Ethyl 3-Methyl-2-butenoate-d6** is prepared in a suitable organic solvent, such as methanol or acetonitrile. A series of working standards are then prepared by serial dilution.
- Sample Preparation: Biological samples (e.g., plasma, urine) are spiked with a known concentration of the deuterated standard. This is followed by protein precipitation or liquid-liquid extraction to remove interfering substances.
- LC-MS/MS Analysis: The extracted samples are injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The chromatographic conditions are optimized to separate the analyte from other matrix components. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and daughter ions of both the analyte and the deuterated internal standard.
- Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve. The concentration of the analyte in the unknown samples is then determined from this curve.

The following diagram illustrates a typical experimental workflow for a quantitative analysis using a deuterated internal standard.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for quantitative analysis using a deuterated internal standard.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. scbt.com [scbt.com]
- 3. labsolu.ca [labsolu.ca]
- To cite this document: BenchChem. [Ethyl 3-Methyl-2-butenoate-d6 structure and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b017977#ethyl-3-methyl-2-butenoate-d6-structure-and-molecular-weight>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)